REACTION_CXSMILES
|
N[C:2]1[C:3](Br)=[N:4][CH:5]=C[CH:7]=1.[ClH:9].[S:10](Cl)(Cl)(=O)=O.C[N:16]([CH3:19])[CH:17]=O>O>[Cl:9][C:5]1[S:10][C:19]2[C:3]([N:4]=1)=[CH:2][CH:7]=[CH:17][N:16]=2
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)Br
|
Name
|
ethyl potassium xanthate
|
Quantity
|
2.324 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
The intermediate precipitated as a light yellow solid
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
WASH
|
Details
|
The filter cake was washed
|
Type
|
TEMPERATURE
|
Details
|
with additional warm ethyl acetate (200 mL)
|
Type
|
CUSTOM
|
Details
|
The organic was evaporated to dryness under reduced pressure
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate (200 mL), ice (˜50 mL), water (100 mL) and saturated sodium bicarbonate (60 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC2=NC=CC=C2N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.703 mmol | |
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 10.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |